![molecular formula C8H5N3O3 B13158554 2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)
2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core . The reaction conditions can be optimized to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and scalability of the process. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring, where nucleophiles replace hydrogen atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions
Major Products Formed
Oxidation: 2-Carboxypyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
Reduction: 2-Hydroxymethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of fluorescent probes and materials for optical applications
Mecanismo De Acción
The mechanism of action of 2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, where the compound affects the downstream signaling events .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.
1,2,4-Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with comparable properties and uses.
Imidazo[1,2-a]pyrimidine: Shares structural similarities and is used in similar research applications
Uniqueness
2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both formyl and carboxylic acid groups allows for diverse chemical modifications and applications, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C8H5N3O3 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
2-formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-3-7-9-2-1-6(8(13)14)11(7)10-5/h1-4H,(H,13,14) |
Clave InChI |
ORZYHYCEYNYSOW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=CC(=N2)C=O)N=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


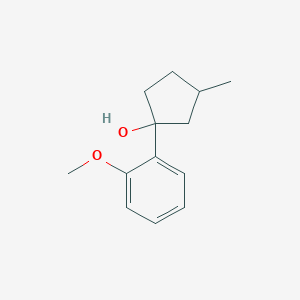
![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
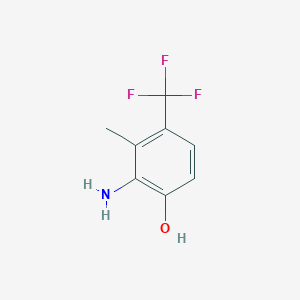
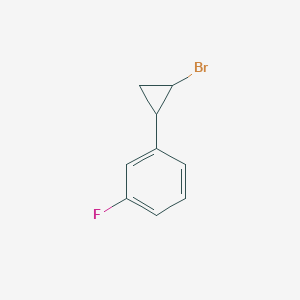
![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)

![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
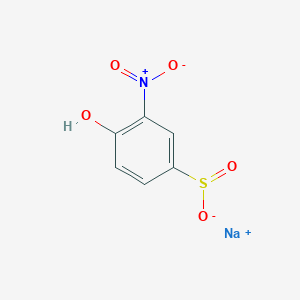
![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)
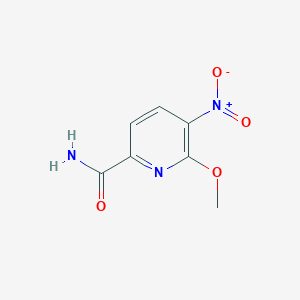

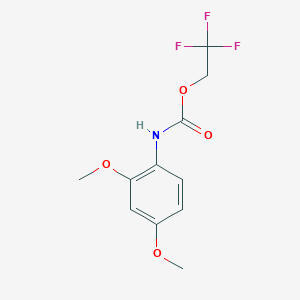
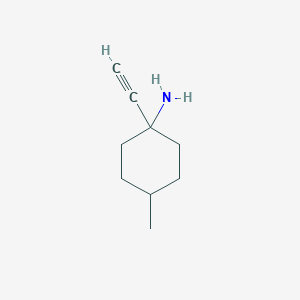
![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
